But-2-yne-1,1-diol But-2-yne-1,1-diol
Brand Name: Vulcanchem
CAS No.: 11070-67-0
VCID: VC14220715
InChI: InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3
SMILES:
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol

But-2-yne-1,1-diol

CAS No.: 11070-67-0

Cat. No.: VC14220715

Molecular Formula: C4H6O2

Molecular Weight: 86.09 g/mol

* For research use only. Not for human or veterinary use.

But-2-yne-1,1-diol - 11070-67-0

Specification

CAS No. 11070-67-0
Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
IUPAC Name but-2-yne-1,1-diol
Standard InChI InChI=1S/C4H6O2/c1-2-3-4(5)6/h4-6H,1H3
Standard InChI Key YNCZNSWQAGQAJY-UHFFFAOYSA-N
Canonical SMILES CC#CC(O)O

Introduction

Molecular Structure and Basic Properties

But-2-yne-1,1-diol has the molecular formula C₄H₆O₂ and a molecular weight of 86.08920 g/mol . Its structure features a central alkyne group (C≡C) flanked by two hydroxyl groups on the terminal carbons (positions 1 and 1'), as shown in the IUPAC name but-2-yne-1,1-diol. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₄H₆O₂
Molecular Weight86.08920 g/mol
Exact Mass86.03680 g/mol
Topological Polar Surface Area40.46 Ų

The compound’s density, boiling point, and melting point remain uncharacterized in publicly available literature . Computational studies predict a polar surface area of 40.46 Ų, suggesting moderate solubility in polar solvents .

Synthesis and Reactivity

Reactivity Patterns

The juxtaposition of hydroxyl and alkyne groups creates unique reactivity. Hydroxyl groups enable hydrogen bonding and participation in condensation reactions, while the alkyne moiety allows for cycloadditions, hydrogenation, or metal-catalyzed cross-coupling. For example:

  • Hydrogenation: The alkyne could be reduced to a cis- or trans-alkene or fully saturated alkane, depending on catalyst selection.

  • Oxidation: The hydroxyl groups may undergo oxidation to ketones or carboxylic acids under strong oxidizing conditions.

Notably, the absence of reported reactions involving but-2-yne-1,1-diol underscores the need for targeted research in this area.

Comparative Analysis with 2-Butyne-1,4-diol

But-2-yne-1,1-diol is often conflated with its structural isomer, 2-butyne-1,4-diol (CAS 110-65-6), which has hydroxyl groups at the 1 and 4 positions. Critical differences include:

PropertyBut-2-yne-1,1-diol2-Butyne-1,4-diol
Hydroxyl Positions1,1'1,4
Melting PointN/A54°C
Boiling PointN/A238°C
SolubilityNot reported3740 g/L in water

The 1,4-diol isomer is industrially significant, serving as a precursor to 1,4-butanediol, corrosion inhibitors, and electroplating additives . By contrast, the 1,1-diol variant lacks documented large-scale applications, likely due to synthetic challenges or stability concerns.

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